2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5,6-dimethylpyrimidin-4(1H)-one
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Overview
Description
2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5,6-dimethylpyrimidin-4(1H)-one is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a chlorophenoxyethyl group and a sulfanyl group attached to a dimethylpyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5,6-dimethylpyrimidin-4(1H)-one typically involves the reaction of 4-chlorophenoxyethyl bromide with 2-mercapto-5,6-dimethylpyrimidin-4(1H)-one under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5,6-dimethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding thiol derivatives.
Substitution: The chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5,6-dimethylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-propyl-4(1H)-pyrimidinone
- **2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}pyrimidine-4,6-diamine
Uniqueness
Compared to similar compounds, 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5,6-dimethylpyrimidin-4(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H15ClN2O2S |
---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenoxy)ethylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H15ClN2O2S/c1-9-10(2)16-14(17-13(9)18)20-8-7-19-12-5-3-11(15)4-6-12/h3-6H,7-8H2,1-2H3,(H,16,17,18) |
InChI Key |
BJMOHRLVTOUPPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCCOC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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